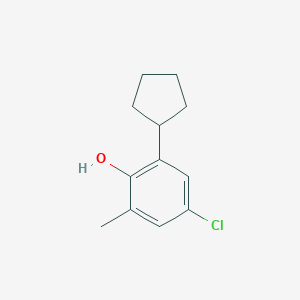

4-Chloro-2-cyclopentyl-6-methylphenol

説明

4-Chloro-2-cyclopentyl-6-methylphenol (C₁₂H₁₅ClO, molecular weight 210.71) is a chlorinated phenolic compound distinguished by a cyclopentyl substituent at the 2-position and a methyl group at the 6-position of the aromatic ring . Its structural complexity, featuring a bulky cyclopentyl group, differentiates it from simpler chlorophenols.

特性

IUPAC Name |

4-chloro-2-cyclopentyl-6-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-8-6-10(13)7-11(12(8)14)9-4-2-3-5-9/h6-7,9,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXWSECQXBHGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C2CCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopentyl-6-methylphenol typically involves the chlorination of 2-cyclopentyl-6-methylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of 4-Chloro-2-cyclopentyl-6-methylphenol may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material.

化学反応の分析

Types of Reactions: 4-Chloro-2-cyclopentyl-6-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of 2-cyclopentyl-6-methylphenol.

Substitution: Formation of substituted phenols with various functional groups.

科学的研究の応用

4-Chloro-2-cyclopentyl-6-methylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Chloro-2-cyclopentyl-6-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the chloro and cyclopentyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

類似化合物との比較

Chloromethylphenols

Chloromethylphenols are characterized by chlorine and methyl substituents on the phenolic ring. Key isomers include:

Key Differences :

- Substituent Size: The cyclopentyl group in 4-Chloro-2-cyclopentyl-6-methylphenol increases steric hindrance and lipophilicity compared to smaller methyl groups in simpler isomers.

- Environmental Behavior: Simpler chloromethylphenols are more volatile and water-soluble, making them detectable in environmental matrices , whereas the cyclopentyl derivative may exhibit higher persistence in lipid-rich environments.

Halogenated Derivatives with Mixed Substituents

Compounds with multiple halogens or larger substituents include:

Key Differences :

- Halogen Effects : Bromine and iodine increase molecular weight and alter reactivity (e.g., iodine’s polarizability may enhance electrophilic substitution).

- Safety : Bromo/iodo derivatives may require stricter handling due to heavier halogen toxicity , whereas chloro derivatives prioritize fume control .

Complex Substituted Phenols

Compounds with functionalized substituents include:

Key Differences :

- Functional Groups: The nitro group in the dimethylamino derivative enhances electrophilic reactivity, while the cyclopentyl group in the target compound contributes to steric effects.

- Applications: Cyclopentanone derivatives are key in agrochemical synthesis , whereas nitro-containing phenols may serve as intermediates in drug discovery .

Molecular and Physical Properties

| Property | 4-Chloro-2-cyclopentyl-6-methylphenol | 4-Chloro-2-methylphenol | 4-Bromo-2-chloro-6-methylphenol |

|---|---|---|---|

| Molecular Weight | 210.71 | 142.59 | 237.48 |

| Key Substituents | Cyclopentyl, methyl, Cl | Methyl, Cl | Bromo, chloro, methyl |

| Likely Solubility | Low (lipophilic) | Moderate | Low (due to Br) |

生物活性

4-Chloro-2-cyclopentyl-6-methylphenol (CCMP) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of CCMP, focusing on its mechanisms, efficacy, and safety profile based on diverse research findings.

4-Chloro-2-cyclopentyl-6-methylphenol has the chemical formula and is classified as a chlorophenol derivative. Its structure is characterized by a chloro group at the para position relative to a hydroxyl group on a phenolic ring, along with a cyclopentyl and a methyl substituent. This unique structure contributes to its biological properties.

Research indicates that CCMP exhibits various biological activities, primarily through its interaction with cellular pathways:

- Anticancer Activity : CCMP has been shown to inhibit cancer cell proliferation. In studies involving breast cancer cell lines (e.g., MCF-7), CCMP demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell viability. For instance, related compounds with similar structures have shown IC50 values ranging from 3.11 µM to 61.4 µM against MCF-7 cells .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Similar phenolic compounds have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting that CCMP may possess similar properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

- In Vitro Studies : A study conducted on various analogs of chlorophenols revealed that compounds similar to CCMP inhibited the phosphorylation of BAD protein in cancer cells, which is crucial for promoting cell survival in malignancies . This suggests that CCMP could potentially play a role in cancer treatment by inducing apoptosis in tumor cells.

- Toxicological Assessments : Toxicological evaluations indicate that while CCMP possesses beneficial biological activities, it also exhibits toxicity at higher concentrations. The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was determined to be 200 mg/kg/day, indicating a safety margin when used appropriately .

Data Tables

Safety Profile

The safety profile of CCMP suggests moderate toxicity; however, it does not exhibit mutagenic properties based on Ames tests and other genotoxicity assessments . Long-term exposure studies are necessary to fully understand the chronic effects of this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4-Chloro-2-cyclopentyl-6-methylphenol in environmental samples?

- Methodology : Solid-phase extraction (SPE) using divinylbenzene-based cartridges, followed by derivatization (e.g., ethylation) and analysis via GC/MS-SIM, is effective for phenolic compounds. This approach minimizes matrix interference and enhances sensitivity. For structural analogs like 4-chloro-2-methylphenol, recovery rates >90% were achieved using acetone as the eluent . Adjustments may include optimizing SPE conditioning (e.g., pH control) and selecting derivatizing agents compatible with the cyclopentyl substituent.

Q. How can the purity of synthesized 4-Chloro-2-cyclopentyl-6-methylphenol be validated?

- Methodology : Combine chromatographic (HPLC/GC) and spectroscopic (NMR, FT-IR) techniques. For example, HPLC with UV detection at 254 nm can quantify impurities, while H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) confirms substituent positions. Reference standards from pharmacopeial sources (e.g., USP-NF) ensure accuracy, as seen for structurally related chlorophenols .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。